Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride
CAS No.:
Cat. No.: VC18027743
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClNO2 |
|---|---|
| Molecular Weight | 191.65 g/mol |
| IUPAC Name | methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-4-8(9)2-5(6)3-8;/h5-6H,2-4,9H2,1H3;1H |
| Standard InChI Key | WASXNYUMBDYAIC-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CC2(CC1C2)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride belongs to the class of bicyclic amines. Its IUPAC name reflects the bicyclo[2.1.1]hexane framework, where the numbering system assigns the carboxylate ester to position 2 and the amino group to position 4 . The hydrochloride salt form ensures improved aqueous solubility, a critical feature for biological applications . The SMILES notation precisely encodes its stereochemistry and functional groups .
Physical and Spectroscopic Properties
Key physical properties include:
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl ester () and the bicyclic protons () . Mass spectrometry confirms the molecular ion peak at .
Synthesis and Optimization
Process Optimization
Key optimizations include:
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Solvent Selection: Dichloromethane () at 0°C minimizes side reactions during cyclization .
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Acid Handling: Using for acidification improves isolation yields of intermediates .
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Scale-Up: The protocol achieves 32% yield over four steps on a 0.7 kg scale .
Pharmacological Applications
Neurotransmitter Modulation
The compound’s bicyclic structure mimics proline, enabling interactions with serotonin and dopamine receptors. Computational docking studies suggest that the amino group forms hydrogen bonds with Asp110 in the serotonin 5-HT receptor, while the ester group stabilizes hydrophobic pockets . In vivo assays in rodent models show a 40% reduction in anxiety-like behaviors at 10 mg/kg doses .
Peptidomimetic Design
As a proline analog, it enhances peptide stability by restricting conformational flexibility. Substitution in position 4 of the bicyclo[2.1.1]hexane ring introduces steric bulk, reducing proteolytic degradation by 70% compared to linear peptides .
Comparative Analysis with Structural Analogs
| Compound | Structural Differences | Bioactivity (IC) |
|---|---|---|
| Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate | Carboxylate at position 1 | 5-HT: 120 nM |
| 2-Aminobicyclo[2.1.1]hexane-2-carboxylate | Lacks methyl ester | 5-HT: 450 nM |
| (1S,4S)-2-Aminobicyclo[2.1.1]hexane-2-carboxylate | Stereochemistry at C1 and C4 | 5-HT: 90 nM |
The 2-carboxylate derivative exhibits superior receptor affinity due to optimal positioning of the ester group for hydrophobic interactions .
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